molecular formula C18H13N7 B15109628 3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

Cat. No.: B15109628
M. Wt: 327.3 g/mol
InChI Key: IYJDFMAKYYZMSB-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, docking studies have shown that the nitrogen atoms in the pyridine ring can form hydrogen bonds with specific amino acids in target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its unique combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

IUPAC Name

10-(4-methylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13N7/c1-12-4-6-14(7-5-12)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)13-3-2-8-19-9-13/h2-11H,1H3

InChI Key

IYJDFMAKYYZMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CN=CC=C5

Origin of Product

United States

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